3-(Oxan-4-yl)propanoic acid
CAS No.: 40500-10-5
Cat. No.: VC2257773
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40500-10-5 |
|---|---|
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | 3-(oxan-4-yl)propanoic acid |
| Standard InChI | InChI=1S/C8H14O3/c9-8(10)2-1-7-3-5-11-6-4-7/h7H,1-6H2,(H,9,10) |
| Standard InChI Key | INABGJQICWLYSG-UHFFFAOYSA-N |
| SMILES | C1COCCC1CCC(=O)O |
| Canonical SMILES | C1COCCC1CCC(=O)O |
Introduction
Chemical Structure and Properties
3-(Oxan-4-yl)propanoic acid has the molecular formula C₈H₁₄O₃ and a molecular weight of 158.2 g/mol . The structure consists of a propanoic acid chain (a three-carbon carboxylic acid) attached to the 4-position of an oxane ring (also known as tetrahydropyran, a six-membered heterocyclic ring containing one oxygen atom).
The compound is represented by the following identifiers:
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CAS Number: 40500-10-5
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PubChem CID: 18669162
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SMILES: C1COCCC1CCC(=O)O
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InChI: InChI=1S/C8H14O3/c9-8(10)2-1-7-3-5-11-6-4-7/h7H,1-6H2,(H,9,10)
Physical and Chemical Properties
The physical and chemical properties of 3-(Oxan-4-yl)propanoic acid are summarized in the following table:
| Property | Value |
|---|---|
| Physical State | Powder |
| Molecular Weight | 158.2 g/mol |
| Boiling Point | 297 °C |
| Density | 1.081 |
| Storage Temperature | Room temperature |
| Appearance | Powder |
The compound exhibits the typical reactivity patterns of carboxylic acids, including the ability to form esters, amides, and salts. The presence of the oxane ring introduces additional reactivity at the ether functionality, allowing for a diverse range of chemical transformations.
Structural Characteristics
The carboxylic acid group (-COOH) provides the compound with its acidic character, while the oxane ring contributes to its solubility profile and interactions with various solvents and biological systems. The oxygen atom in the ring serves as a potential hydrogen bond acceptor, which may influence the compound's behavior in biological systems and its potential applications in medicinal chemistry.
Synthesis and Production Methods
Several synthetic routes can be employed to produce 3-(Oxan-4-yl)propanoic acid, with the most common methods involving either the functionalization of oxane or the construction of the oxane ring from appropriate precursors.
Common Synthetic Routes
One common approach for synthesizing 3-(Oxan-4-yl)propanoic acid involves the reaction of 4-hydroxyoxane with 3-bromopropanoic acid under basic conditions. This nucleophilic substitution reaction proceeds via the attack of the hydroxyl group on the electrophilic carbon of 3-bromopropanoic acid, resulting in the formation of the desired product.
Another synthetic pathway includes the esterification of 3-hydroxypropanoic acid with tetrahydro-2H-pyran-4-ol, followed by hydrolysis of the resulting ester. This method typically employs an acid catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.
Laboratory Scale Production
Laboratory scale production of 3-(Oxan-4-yl)propanoic acid often involves careful control of reaction conditions to maximize yield and purity. The synthesis typically requires anhydrous conditions and inert atmosphere to prevent unwanted side reactions. Purification methods may include recrystallization, column chromatography, or distillation, depending on the specific synthetic route employed and the desired purity of the final product.
Chemical Reactivity
The chemical reactivity of 3-(Oxan-4-yl)propanoic acid is primarily dictated by the carboxylic acid functional group and the oxane ring. These structural features allow the compound to participate in a variety of chemical transformations.
Carboxylic Acid Reactions
As a carboxylic acid, 3-(Oxan-4-yl)propanoic acid can undergo typical reactions associated with this functional group:
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Esterification - Reaction with alcohols to form esters
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Amidation - Reaction with amines to form amides
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Reduction - Conversion to alcohols using appropriate reducing agents
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Salt formation - Reaction with bases to form carboxylate salts
The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide and water under harsh conditions. Reduction of the carboxylic acid group using reducing agents such as lithium aluminum hydride can yield 3-(oxan-4-yl)propanol.
Oxane Ring Reactivity
The oxane ring introduces additional reactivity patterns:
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Ring opening reactions under acidic conditions
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Nucleophilic substitution reactions at the carbon atoms adjacent to the oxygen
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Coordination chemistry involving the oxygen atom
The oxane ring can undergo nucleophilic substitution reactions where the oxygen atom can be replaced by other nucleophiles. These reactions typically require activation of the ring, often through the use of Lewis acids or other electrophilic reagents.
Applications and Research Uses
3-(Oxan-4-yl)propanoic acid has several applications across different fields, primarily in synthetic organic chemistry and as a building block for more complex molecules.
Synthetic Building Block
The compound serves as a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. Its unique structure, combining an oxane ring with a carboxylic acid functionality, makes it useful for introducing these structural features into target molecules.
Research Applications
In scientific research, 3-(Oxan-4-yl)propanoic acid is utilized for:
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Chemical synthesis - As a precursor for more complex compounds
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Biological studies - Investigating potential antimicrobial and anti-inflammatory properties
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Medicinal chemistry - Exploration as a scaffold for drug development
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Materials science - As an intermediate in the synthesis of specialty polymers and resins
Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases, though specific mechanisms and efficacy are still under investigation.
Comparative Analysis with Related Compounds
Understanding 3-(Oxan-4-yl)propanoic acid in relation to similar compounds provides insights into its unique properties and potential applications.
Structural Analogues
Several compounds share structural similarities with 3-(Oxan-4-yl)propanoic acid:
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2,2-difluoro-3-(oxan-4-yl)propanoic acid - Features fluorine substitution at the α-position of the carboxylic acid
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2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid - Contains an additional amino group protected by a benzyloxycarbonyl group
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(2R)-2-amino-3-(oxan-4-yl)propanoic acid hydrochloride - An amino acid derivative with a specific stereochemistry
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Propanoic acid - The parent carboxylic acid without the oxane ring
Comparative Properties
The following table compares key properties of 3-(Oxan-4-yl)propanoic acid with propanoic acid:
| Property | 3-(Oxan-4-yl)propanoic acid | Propanoic acid |
|---|---|---|
| Molecular Formula | C₈H₁₄O₃ | C₃H₆O₂ |
| Molecular Weight | 158.2 g/mol | 74.08 g/mol |
| Boiling Point | 297 °C | 141.2 °C |
| Physical State at RT | Powder | Liquid |
| Solubility | Moderate water solubility | Highly water-soluble |
The presence of the oxane ring in 3-(Oxan-4-yl)propanoic acid significantly affects its physical properties compared to propanoic acid. The higher molecular weight and additional oxygen atom contribute to a higher boiling point and different solubility characteristics .
Current Research and Future Perspectives
Research involving 3-(Oxan-4-yl)propanoic acid continues to evolve, with ongoing investigations into its potential applications and derivatives.
Recent Developments
Recent research has focused on exploring the potential of 3-(Oxan-4-yl)propanoic acid and its derivatives in medicinal chemistry. The compound's structural features make it an interesting candidate for drug development, particularly as a scaffold for compounds targeting specific biological pathways.
Future Research Directions
Future research directions may include:
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Development of novel synthetic methodologies to access 3-(Oxan-4-yl)propanoic acid derivatives with enhanced properties
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Investigation of structure-activity relationships to optimize biological activity
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Exploration of potential applications in materials science, particularly in the development of specialty polymers
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Detailed mechanistic studies to better understand the compound's mode of action in biological systems
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